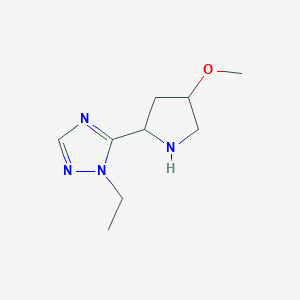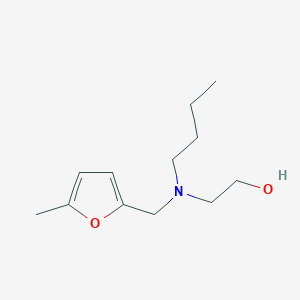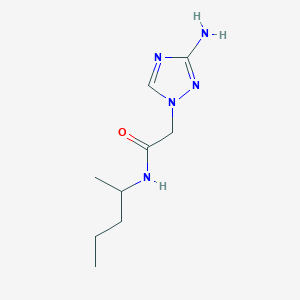
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine and triazole precursors.
Reaction Conditions: The key step involves the cyclization reaction under controlled conditions, often using catalysts to facilitate the formation of the triazole ring.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application and target.
Comparison with Similar Compounds
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-ethyl-1h-1,2,4-triazole and 1-methyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole.
Uniqueness: The presence of the methoxypyrrolidinyl group in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-ethyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-3-13-9(11-6-12-13)8-4-7(14-2)5-10-8/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
SAFGYIZENXTWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2CC(CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)







![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
